molecular formula C11H10ClNO B1296097 2-chloro-1-ethyl-1H-indole-3-carbaldehyde CAS No. 64788-54-1

2-chloro-1-ethyl-1H-indole-3-carbaldehyde

Cat. No. B1296097
CAS RN: 64788-54-1
M. Wt: 207.65 g/mol
InChI Key: OUYUXOLCOLWWDO-UHFFFAOYSA-N
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Description

2-Chloro-1-ethyl-1H-indole-3-carbaldehyde (CEICA) is a synthetic compound with a wide range of applications in scientific research. It is a versatile intermediate in organic synthesis and has been used in the development of various drugs and pharmaceuticals. CEICA is a highly reactive compound, and its reactivity has made it a valuable tool for the synthesis of various compounds. CEICA has been used in the synthesis of various heterocycles, such as indoles, pyrroles, and thiophenes. In addition, CEICA has been used in the synthesis of various drugs, including analgesics, anti-inflammatory agents, and anticonvulsants.

Scientific Research Applications

Heterocyclic Compound Synthesis

2-Chloro-1-ethyl-1H-indole-3-carbaldehyde is utilized in the synthesis of various heterocyclic compounds. For instance, it is involved in reactions leading to the formation of pyrimido[1,2-a]indole derivatives when reacted with aromatic amines. This process results in hydrochlorides of pyrimido[1,2-a]indole derivatives, a noteworthy finding in the realm of organic chemistry (Suzdalev, Den’kina, & Tkachev, 2013). Additionally, 2-chloro-1H-indole-3-carbaldehydes have been used to synthesize triazolo(thiadiazepino)indoles, a novel class of heterocyclic compounds, through reactions with 4-amino-5-alkyl(aryl)-4H-1,2,4-triazole-3-thiols (Vikrishchuk et al., 2019).

Schiff Base Derivatives and Heterocyclic Systems

The compound also plays a significant role in the synthesis of Schiff base derivatives and various heterocyclic systems. For example, 3-chloro-1H-Indole-2-Carbaldehyde has been converted into Schiff base derivatives and further reacted to produce 2-Azetidinone derivatives and other compounds through different reaction mechanisms (Sayed, El-Dean, Ahmed, & Hassanien, 2017).

Antimicrobial Activity

Research has shown that some derivatives of 2-chloro-1H-indole-3-carbaldehyde exhibit antimicrobial activity. A study synthesized a series of semicarbazone derivatives and found that they exerted good antifungal activity against certain strains, highlighting its potential in the development of antimicrobial agents (Laxmi & Rajitha, 2010).

Biochemical Analysis

Biochemical Properties

2-chloro-1-ethyl-1H-indole-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit certain enzymes involved in metabolic pathways . These interactions are often mediated through binding to the active sites of enzymes, leading to inhibition or activation of their catalytic functions. Additionally, this compound can form complexes with proteins, altering their conformation and stability .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of key signaling molecules, such as kinases and transcription factors, thereby affecting downstream cellular responses . In cancer cells, this compound has demonstrated the ability to induce apoptosis and inhibit cell proliferation . Furthermore, it can alter the expression of genes involved in cell cycle regulation and metabolic pathways, leading to changes in cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, it binds to specific biomolecules, such as enzymes and receptors, influencing their activity and function. For instance, this compound can act as an enzyme inhibitor by binding to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives, including this compound, can undergo degradation under certain conditions, leading to the formation of inactive or less active metabolites . Additionally, prolonged exposure to this compound can result in adaptive cellular responses, such as changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where a certain dosage is required to achieve a therapeutic effect, beyond which the compound may become toxic .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of different metabolites . These metabolic pathways can influence the compound’s bioavailability, activity, and toxicity. Additionally, this compound can affect metabolic flux and metabolite levels, altering cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For example, certain transporters can facilitate the uptake of this compound into cells, while binding proteins can sequester the compound in specific tissues . These processes are critical for determining the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For instance, the compound may be localized to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression . Alternatively, it may be targeted to the mitochondria, where it can influence cellular metabolism and energy production . These localization patterns are essential for understanding the compound’s activity and function within cells.

properties

IUPAC Name

2-chloro-1-ethylindole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO/c1-2-13-10-6-4-3-5-8(10)9(7-14)11(13)12/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUYUXOLCOLWWDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(=C1Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80313246
Record name 2-Chloro-1-ethyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80313246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

64788-54-1
Record name NSC268302
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=268302
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloro-1-ethyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80313246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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